molecular formula C12H14O2 B6238387 methyl 4-(1-methylcyclopropyl)benzoate CAS No. 1622303-32-5

methyl 4-(1-methylcyclopropyl)benzoate

Cat. No.: B6238387
CAS No.: 1622303-32-5
M. Wt: 190.24 g/mol
InChI Key: CUQDWIAYXSVOKJ-UHFFFAOYSA-N
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Description

Methyl 4-(1-methylcyclopropyl)benzoate is an organic ester characterized by a benzoate backbone substituted at the para position with a 1-methylcyclopropyl group. Its molecular formula is C₁₂H₁₄O₂, with a molecular weight of 190.23 g/mol. The compound features a strained cyclopropane ring fused with a methyl group, contributing to its unique steric and electronic properties. The ester functional group (COOCH₃) enhances its stability and lipophilicity, making it a candidate for applications in agrochemicals or pharmaceuticals.

Properties

CAS No.

1622303-32-5

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

methyl 4-(1-methylcyclopropyl)benzoate

InChI

InChI=1S/C12H14O2/c1-12(7-8-12)10-5-3-9(4-6-10)11(13)14-2/h3-6H,7-8H2,1-2H3

InChI Key

CUQDWIAYXSVOKJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=CC=C(C=C2)C(=O)OC

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Esterification of 4-(1-methylcyclopropyl)benzoic acid

      Starting Material: 4-(1-methylcyclopropyl)benzoic acid.

      Reagents: Methanol and a strong acid catalyst such as sulfuric acid.

      Conditions: The reaction mixture is heated under reflux, typically at temperatures around 60-70°C, for several hours to ensure complete esterification.

      :

      Reaction: 4-(1-methylcyclopropyl)benzoic acid+methanolH2SO4methyl 4-(1-methylcyclopropyl)benzoate+water\text{4-(1-methylcyclopropyl)benzoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{methyl 4-(1-methylcyclopropyl)benzoate} + \text{water} 4-(1-methylcyclopropyl)benzoic acid+methanolH2​SO4​​methyl 4-(1-methylcyclopropyl)benzoate+water

  • Friedel-Crafts Acylation followed by Esterification

      Starting Material: Benzene.

      Reagents: 1-methylcyclopropylcarbonyl chloride, aluminum chloride (AlCl), and methanol.

      Conditions: The Friedel-Crafts acylation is carried out at low temperatures (0-5°C) to control the reaction rate, followed by esterification under reflux conditions.

      :

      Reaction: Benzene+1-methylcyclopropylcarbonyl chlorideAlCl34-(1-methylcyclopropyl)benzoyl chloride\text{Benzene} + \text{1-methylcyclopropylcarbonyl chloride} \xrightarrow{\text{AlCl}_3} \text{4-(1-methylcyclopropyl)benzoyl chloride} Benzene+1-methylcyclopropylcarbonyl chlorideAlCl3​​4-(1-methylcyclopropyl)benzoyl chloride

      4-(1-methylcyclopropyl)benzoyl chloride+methanolH2SO4methyl 4-(1-methylcyclopropyl)benzoate+HCl\text{4-(1-methylcyclopropyl)benzoyl chloride} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{HCl} 4-(1-methylcyclopropyl)benzoyl chloride+methanolH2​SO4​​methyl 4-(1-methylcyclopropyl)benzoate+HCl

Industrial Production Methods

In industrial settings, the production of this compound typically involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate (KMnO), chromium trioxide (CrO).

      Conditions: Typically carried out in acidic or basic aqueous solutions.

      Products: Oxidation of the methyl ester group can lead to the formation of 4-(1-methylcyclopropyl)benzoic acid.

  • Reduction

      Reagents: Lithium aluminum hydride (LiAlH), sodium borohydride (NaBH).

      Conditions: Conducted in anhydrous solvents such as ether or tetrahydrofuran (THF).

      Products: Reduction of the ester group yields 4-(1-methylcyclopropyl)benzyl alcohol.

  • Substitution

      Reagents: Halogenating agents like bromine (Br), chlorine (Cl).

      Conditions: Carried out in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl).

      Products: Halogenation of the benzene ring can produce compounds like 4-(1-methylcyclopropyl)-2-bromobenzoate.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Methyl 4-(1-methylcyclopropyl)benzoate serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Biology and Medicine

    Drug Development: The compound’s structural motif is explored in the design of new drugs, especially those targeting specific receptors or enzymes due to its potential bioactivity.

Industry

    Polymer Production: It is used as a monomer or comonomer in the production of specialty polymers with unique mechanical and thermal properties.

Mechanism of Action

The mechanism by which methyl 4-(1-methylcyclopropyl)benzoate exerts its effects depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropyl group can influence the compound’s binding affinity and specificity, while the ester group can undergo hydrolysis to release the active benzoic acid derivative.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of methyl 4-(1-methylcyclopropyl)benzoate are best understood through comparison with analogs, as outlined below:

Structural and Functional Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications
This compound C₁₂H₁₄O₂ 190.23 1-methylcyclopropyl High lipophilicity; potential pesticidal use due to aromatic-cyclopropane synergy
Methyl 4-(1-aminocyclopropyl)benzoate C₁₁H₁₃NO₂ 191.23 1-aminocyclopropyl Polar NH₂ group enhances solubility; explored in pharmaceutical contexts
(S)-Methyl 4-(1-aminoethyl)benzoate C₁₀H₁₃NO₂ 179.22 1-aminoethyl Linear amino group enables hydrogen bonding; higher water solubility
Bromopropylate C₁₇H₁₆Br₂O₃ 444.02 Brominated aryl groups Acaricide; halogenation increases environmental persistence

Key Comparative Insights

  • Cyclopropane vs.
  • Polarity and Solubility: The absence of polar groups (e.g., NH₂ in the aminocyclopropyl analog) renders the target compound more lipophilic, favoring membrane permeability—a critical trait for pesticidal activity. In contrast, the amino group in methyl 4-(1-aminocyclopropyl)benzoate improves aqueous solubility, making it more suitable for drug delivery .
  • Halogenation Effects : Bromopropylate and related pesticides () demonstrate that halogenation increases molecular weight and environmental persistence. The target compound’s cyclopropane-methyl group may offer analogous stability without halogen-related toxicity .
  • Synthetic Complexity: Cyclopropanation reactions required for the target compound are often less straightforward than the synthesis of amino-substituted analogs, which may involve amine protection/deprotection steps .

Research Findings

  • Bioactivity : Cyclopropane-containing compounds are prevalent in agrochemicals due to their resistance to metabolic degradation. The methyl group in the target compound likely enhances this trait, as seen in structurally related pesticides .
  • Spectroscopic Differentiation: The cyclopropane protons in this compound exhibit distinct upfield shifts in ¹H NMR (δ ~0.5–1.5 ppm), absent in analogs with linear or amino substituents .
  • Thermal Stability : Cyclopropane rings can destabilize at high temperatures, but the methyl substituent may mitigate this through electron-donating effects, as inferred from studies on similar esters .

Biological Activity

Overview

Methyl 4-(1-methylcyclopropyl)benzoate is an organic compound with the molecular formula C12_{12}H14_{14}O2_2. It features a benzoate structure with a 1-methylcyclopropyl substituent at the para position. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

  • Molecular Weight : 190.24 g/mol
  • Chemical Structure : The compound consists of a benzoate moiety with a cyclopropyl group, which influences its steric and electronic properties.

The biological activity of this compound is primarily attributed to its interaction with specific biomolecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their function. The cyclopropyl group may enhance binding affinity and specificity towards biological targets.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. In particular, studies have evaluated its effectiveness against various bacterial strains, including Mycobacterium species. The compound's structure allows for increased hydrophobic interactions, which are crucial for antimicrobial activity.

  • Minimum Inhibitory Concentration (MIC) : The compound has shown promising results, with MIC values indicating effective inhibition of bacterial growth (e.g., MIC ≤ 64 μg/mL against M. smegmatis) .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be enhanced or diminished based on structural modifications. For instance, substituting different functional groups can significantly alter its potency against specific targets.

Modification Effect on Activity
Cyclopropyl group retentionMaintains antimicrobial activity
Replacement with larger groupsAbolishes activity
Introduction of hydrophilic groupsIncreases solubility and stability

Study on Antimycobacterial Activity

In a study exploring the structural requirements for anti-mycobacterial activity, this compound was synthesized and tested alongside various derivatives. The results highlighted that the presence of the cyclopropyl group was essential for maintaining activity against M. tuberculosis and M. smegmatis .

Neuroprotective Potential

Recent investigations have suggested that compounds similar to this compound may exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE), a key enzyme involved in neurodegenerative diseases. This highlights the potential dual role of such compounds in both antimicrobial and neuroprotective applications .

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